![molecular formula C6H13N3O2 B1339024 Boc-guanidine CAS No. 219511-71-4](/img/structure/B1339024.png)
Boc-guanidine
Overview
Description
Boc-guanidine, also known as N-Boc-guanidine or 1-(tert-Butoxycarbonyl)guanidine, is used as a guanidinylating agent and for the synthesis of 2-aminoimidazoles . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of guanidines has been a topic of interest in recent years. Some of the methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another approach involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . A method involving bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound, has also been reported .Molecular Structure Analysis
Boc-guanidine has the molecular formula C6H13N3O2 .Chemical Reactions Analysis
Guanidines have been synthesized via various methods, including transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . The guanidine moiety is fully protonated under physiological conditions due to its strong basicity .Physical And Chemical Properties Analysis
Boc-guanidine is a solid at room temperature . It has a molecular weight of 159.19 .Scientific Research Applications
Guanidinylating Agent
Boc-guanidine is used as a guanidinylating agent due to its ability to donate a guanidine group in chemical reactions. This application is crucial in the synthesis of various compounds, particularly in pharmaceuticals where guanidine moieties are often required for biological activity .
Synthesis of 2-Aminoimidazoles
It serves as a key intermediate in the synthesis of 2-aminoimidazoles, which are important heterocyclic compounds with a wide range of applications, including medicinal chemistry and as building blocks for more complex molecules .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, Boc-guanidine plays a role in the synthesis of drugs that may contain guanidine or its derivatives as part of their molecular structure .
Allylation Reactions
Boc-guanidine can act as a nucleophile in allylation reactions. This property allows it to form mono-allylated products when bearing two electron-withdrawing groups, and diallylated products when tri-Boc-guanidine is used under similar conditions .
Organocatalysis
The compound finds application in organocatalysis due to its superbases properties. Bicyclic guanidine-containing compounds, for example, have received attention for their use in organocatalytic reactions .
Chiral Compound Synthesis
In chiral compound synthesis, Boc-guanidine’s diverse functionalities make it a valuable component for newer organocatalytic applications. Its structural versatility allows it to be classified into open chain, monocyclic, and bicyclic structures, each with its own set of applications .
Mechanism of Action
Target of Action
Boc-guanidine, like other guanidine derivatives, is known for its versatility in chemistry and its application in a variety of biological activities . . Guanidine derivatives are known to interact with various biological targets, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .
Mode of Action
Guanidine derivatives are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidine a very versatile functional group for compounds with biological activity. The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidine derivatives are known to be involved in a variety of biological activities and could potentially affect multiple biochemical pathways .
Pharmacokinetics
A synthetic route to access labelled agmatine, a guanidine derivative, has been developed, which could be very helpful to study the pharmacokinetics and bio-distribution of neurotransmitters and their metabolites in vitro and in vivo .
Result of Action
Guanidine derivatives are known for their diverse biological activities, including their roles as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Action Environment
It’s known that the guanidine moiety is fully protonated under physiological conditions due to its strong basicity . This could suggest that changes in pH could potentially influence the action and stability of Boc-guanidine.
Safety and Hazards
Future Directions
Guanidines have been used in the design of novel histamine H3R antagonists with additional breast anticancer activity and cholinesterases inhibitory effect . They have also been used in the functionalization of cotton fabrics for achieving permanent antibacterial activity . These developments suggest potential future directions for the use of Boc-guanidine and other guanidines in various fields.
properties
IUPAC Name |
tert-butyl N-(diaminomethylidene)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZLQVSOVNSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464004 | |
Record name | Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219511-71-4 | |
Record name | Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-(Aminoiminomethyl)-carbamic acid, 1,1-Dimethylethyl Ester (Boc-guanidine) primarily used for in synthetic chemistry?
A1: Boc-guanidine is widely employed as a versatile reagent for introducing guanidine groups into molecules. Its primary uses include serving as a guanidinylating agent and as a building block for synthesizing 2-aminoimidazoles. []
Q2: Can you provide the structural characterization of Boc-guanidine?
A2:
Molecular Formula: C6H13N3O2 []* Molecular Weight: 159.19 g/mol []* InChI: 1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) []* InChIKey:* UMOZLQVSOVNSCA-UHFFFAOYSA-N []
Q3: How stable is the Boc protecting group in Boc-guanidine under different conditions?
A4: While stable under basic aqueous conditions and generally inert to many nucleophiles, [] the Boc group in Boc-guanidine is susceptible to acidic conditions. Exposure to acids leads to its decomposition, yielding carbon dioxide (CO2) and isobutylene as byproducts. [] Stability tests on di-Boc-guanidine (structurally similar) showed varying decomposition rates depending on the acid used (acetic acid, trifluoroacetic acid, hydrochloric acid). []
Q4: Are there alternative protecting groups for guanidine compared to Boc?
A5: Yes, besides Boc, other protecting groups like triflyl (Tf), Cbz (carboxybenzyl), and urethane have been explored in guanidine chemistry. Researchers have synthesized reagents like N,N′,N″-tri-Cbz-guanidine, N,N′-di-Boc-N″-triflylguanidine, and N,N′-di-Cbz-N″-triflylguanidine for various guanidinylation reactions. [, , , ]
Q5: Can you describe an example of Boc-guanidine being used in a multi-step synthesis?
A6: In the total synthesis of the marine alkaloid palau'amine, researchers utilized a bis(Boc)-protected guanidine derivative. The protected guanidine was reacted with an allylic bromide via a displacement reaction. This step was crucial in constructing a key intermediate with the correct stereochemistry for the complex natural product. []
Q6: Are there any known applications of Boc-guanidine in the synthesis of potentially bioactive molecules?
A7: Yes, Boc-guanidine derivatives have been employed in developing potential pharmaceuticals. For instance, researchers synthesized all diastereomers of cyclic pseudo-dipeptides designed as mimics of cyclic CXCR4 pentapeptide antagonists. This involved a double Mitsunobu reaction using bis(Boc)guanidine to introduce the guanidyl functions. [] Another example is the synthesis of no-carrier-added [*I]MIBG and its precursor using bis(Boc)-protected guanidine derivatives, aiming for imaging tumors of neuroendocrine origin. []
Q7: How is the reactivity of Boc-guanidine derivatives modulated in synthetic applications?
A8: The reactivity of Boc-guanidine derivatives can be fine-tuned by altering the number of Boc protecting groups. For example, tri-Boc-guanidine, bearing three electron-withdrawing Boc groups, acts as a more reactive nucleophile in palladium- or iridium-catalyzed allylic substitution reactions compared to its di-Boc counterpart. This allows for the selective synthesis of mono- or diallylated guanidine products. []
Q8: Have any novel reactions or applications been discovered for Boc-guanidine derivatives?
A9: Research has uncovered a novel cyclization reaction involving bis-Boc-guanidines. Under microwave irradiation and in the presence of amines, these compounds undergo intramolecular cyclization to form 1,3,5-oxadiazinones. This finding offers a new traceless synthesis route for this heterocyclic scaffold. []
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